Structural Differentiation: Unique 4-Methylpyridin-2-yl Acetamide Tail vs. Common Amide Analogs
The target compound is distinguished within the benzofuran–isoxazole–acetamide family by its 4-methylpyridin-2-yl amide substituent. In the broader amide derivative series (13a–j) reported by Kiran Kumar et al., compounds bearing different aryl or heteroaryl amide tails exhibited IC₅₀ values against MCF-7 breast cancer cells ranging from sub-micromolar to >50 µM, demonstrating that the amide terminus is a primary driver of cytotoxic potency [1]. The 4-methyl substitution on the pyridine ring can modulate both basicity (pKa of the pyridyl nitrogen) and lipophilicity (cLogP), parameters that directly influence membrane permeability and target binding. While compound-specific quantitative data for CAS 1105244-21-0 are not publicly available in peer-reviewed literature, the scaffold-level SAR strongly indicates that the 4-methylpyridin-2-yl acetamide group confers a differentiated pharmacological fingerprint compared to analogs with N-phenyl, N-benzyl, or N-thiadiazole termini.
| Evidence Dimension | Structural uniqueness of the amide substituent |
|---|---|
| Target Compound Data | 4-methylpyridin-2-yl acetamide group (C₁₉H₁₅N₃O₃; MW 333.347 g/mol) |
| Comparator Or Baseline | Analog series 13a–j in Kiran Kumar et al. (2021): diverse amide tails including substituted phenyl, benzyl, and heterocyclic variants |
| Quantified Difference | SAR in related series shows that amide substituent identity changes MCF-7 IC₅₀ by >50-fold; specific quantitative difference for CAS 1105244-21-0 vs. named comparators is not yet published |
| Conditions | In vitro MTT assay against human breast cancer MCF-7 cells; etoposide as reference standard |
Why This Matters
For procurement decisions, this structural differentiation means that CAS 1105244-21-0 cannot be replaced by another benzofuran–isoxazole–acetamide analog without risking loss of the specific biological profile intended by the 4-methylpyridin-2-yl group.
- [1] Kiran Kumar, V. et al. Design, synthesis and biological evaluation of amide derivatives of oxazol-benzofuran-isoxazols as anticancer agents. Chemical Data Collections, 2021, 36, 100787. View Source
